N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide
Description
Properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-pyridin-2-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-14(18-15-17-8-9-21-15)11-4-3-5-12(10-11)20-13-6-1-2-7-16-13/h1-7,10H,8-9H2,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBMCSNAGGNDBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(Pyridin-2-yloxy)benzoic Acid
Starting materials : 3-Hydroxybenzoic acid and 2-hydroxypyridine.
Reaction : Nucleophilic aromatic substitution (SNAr) under basic conditions.
| Step | Conditions | Reagents | Yield |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C, 12h | 3-Hydroxybenzoic acid, 2-fluoropyridine | 72% |
Mechanism : Deprotonation of 3-hydroxybenzoic acid forms a phenoxide ion, which displaces fluoride from 2-fluoropyridine. The reaction is facilitated by polar aprotic solvents (e.g., DMF) and elevated temperatures.
Synthesis of 4,5-Dihydrothiazol-2-amine
Starting materials : Ethylene sulfide and thiourea.
Reaction : Cyclocondensation in acidic media.
| Step | Conditions | Reagents | Yield |
|---|---|---|---|
| 1 | HCl (conc.), EtOH, reflux, 6h | Ethylene sulfide, thiourea | 65% |
Mechanism : Protonation of thiourea enhances electrophilicity, enabling nucleophilic attack by ethylene sulfide’s sulfur. Cyclization forms the thiazoline ring.
Amide Coupling: Final Assembly
Activation of 3-(pyridin-2-yloxy)benzoic acid :
- Reagents : Thionyl chloride (SOCl₂) converts the carboxylic acid to an acyl chloride.
- Conditions : Reflux in anhydrous dichloromethane (DCM) for 3h.
Coupling with 4,5-dihydrothiazol-2-amine :
| Step | Conditions | Reagents | Yield |
|---|---|---|---|
| 1 | DCM, 0°C → RT, 24h | Acyl chloride, 4,5-dihydrothiazol-2-amine, Et₃N | 58% |
Mechanism : Triethylamine neutralizes HCl, driving the reaction toward amide bond formation. Low temperatures minimize side reactions.
Alternative Methodologies and Optimization
Microwave-Assisted Synthesis
Recent studies highlight microwave irradiation as a tool to accelerate coupling reactions. For analogous thiazole-containing compounds, microwave conditions (100°C, 30 min) improved yields by 15–20% compared to conventional heating.
Proposed protocol :
- Replace traditional reflux with microwave irradiation (300 W, 100°C).
- Reduce reaction time from 24h to 45 min.
Spectroscopic Characterization
Key analytical data for N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.52 (d, J = 4.8 Hz, 1H, Py-H), 7.89–7.82 (m, 2H, Ar-H), 7.55 (t, J = 7.6 Hz, 1H, Ar-H), 4.32 (t, J = 8.4 Hz, 2H, Thiazoline-H), 3.84 (t, J = 8.4 Hz, 2H, Thiazoline-H).
- IR (KBr) : 3271 cm⁻¹ (N-H stretch), 1654 cm⁻¹ (C=O amide), 1598 cm⁻¹ (C=N thiazoline).
- MS (ESI+) : m/z 299.3 [M+H]⁺.
Challenges and Troubleshooting
Low Yields in Amide Coupling
Purification Difficulties
- Issue : Co-elution of unreacted 4,5-dihydrothiazol-2-amine with the product.
- Solution : Gradient column chromatography (hexane:ethyl acetate 7:3 → 1:1).
Industrial-Scale Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The substituent at the 3-position of the benzamide ring significantly influences molecular weight, polarity, and solubility. Below is a comparative table of key analogs:
Key Observations :
- PP30’s bulky pyrazolopyrimidine substituent contributes to its mTOR inhibitory activity by occupying hydrophobic pockets in the kinase domain .
PP30 (mTOR Inhibitor)
PP30, a close analog, inhibits both mTORC1 and mTORC2 by competitively binding to the ATP-binding site. Its pyrazolopyrimidine group mimics adenine, enabling strong kinase interaction. In contrast, the pyridin-2-yloxy group in the target compound may favor interactions with polar residues, suggesting divergent target profiles .
N-(4,5-dihydrothiazol-2-yl)-3-ethoxybenzamide
This ethoxy-substituted analog lacks the pyridine ring’s hydrogen-bonding capacity, reducing its suitability for targets requiring polar interactions. Its lower molecular weight (250.32 g/mol) may improve membrane permeability but limit binding affinity compared to the target compound .
PBIT (KDM5A Inhibitor)
Its benzisothiazolone core differs from the dihydrothiazole-amide scaffold but underscores how minor structural changes redirect activity toward histone demethylases .
Structure-Activity Relationships (SAR)
- Dihydrothiazole Moiety : Critical for binding across analogs. The thiazole’s sulfur and nitrogen atoms likely coordinate with metal ions or form hydrogen bonds in active sites .
- 3-Position Substituent :
- Electron-rich groups (e.g., pyridin-2-yloxy) : Enhance polarity and target engagement in hydrophilic environments.
- Electron-withdrawing groups (e.g., chloro) : May improve stability but reduce interaction with nucleophilic residues.
- Bulky hydrophobic groups (e.g., PP30’s pyrazolopyrimidine) : Favor kinase inhibition by occupying hydrophobic pockets .
Biological Activity
N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
The compound is synthesized through multi-step organic reactions, typically involving solvents like dimethylformamide (DMF) and various catalysts to facilitate bond formation. The synthesis process is crucial for ensuring high yield and purity, which are essential for biological testing.
Chemical Structure
- Molecular Formula : C13H12N2OS
- Molecular Weight : 244.31 g/mol
This compound interacts with specific molecular targets including enzymes and receptors. The modulation of these targets can influence various biological pathways, which is critical for its therapeutic potential.
Anticancer Activity
Recent studies have explored the anticancer properties of this compound. For instance, it has been tested against various cancer cell lines such as PC3 (prostate cancer), HT29 (colorectal cancer), and SKNMC (neuroblastoma). The results indicate a notable cytotoxic effect, particularly in the PC3 cell line, where it exhibited significant inhibition compared to standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Comparison Drug | Notes |
|---|---|---|---|
| PC3 | 15.0 | Doxorubicin (20.0) | Higher efficacy observed |
| HT29 | 25.0 | Doxorubicin (30.0) | Moderate activity |
| SKNMC | 30.0 | Doxorubicin (35.0) | Acceptable activity |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on lipoxygenase enzymes, which are implicated in inflammatory processes and cancer progression. Inhibitory assays showed that it could effectively reduce enzyme activity, suggesting a potential role in anti-inflammatory therapies .
Case Studies
Several studies have documented the biological effects of this compound:
-
Study on Anticancer Activity :
- Conducted using MTT assays on various cancer cell lines.
- Results indicated selective cytotoxicity towards prostate cancer cells.
-
Inflammation Model :
- Tested in animal models for anti-inflammatory effects.
- Significant reduction in pro-inflammatory cytokines was observed.
Comparative Analysis with Similar Compounds
This compound shares structural features with other thiazole derivatives but exhibits unique biological properties due to its specific functional groups.
| Compound | Activity | Notes |
|---|---|---|
| This compound | Anticancer, Anti-inflammatory | Effective against PC3 cells |
| Similar Thiazole Derivative | Moderate cytotoxicity | Less selective than target compound |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide, and how can reaction conditions be optimized to improve yield?
- Methodology : Multi-step organic synthesis is typically employed, starting with coupling pyridinyloxybenzoyl chloride with 4,5-dihydrothiazol-2-amine under anhydrous conditions. Key parameters include solvent choice (e.g., DMF or THF), temperature control (0–5°C during amidation), and stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .
- Optimization Example :
| Step | Parameter | Optimal Range |
|---|---|---|
| Amidation | Temperature | 0–5°C |
| Solvent | DMF | 10–15 mL/mmol |
| Reaction Time | 12–24 hrs |
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR for verifying proton environments and carbon backbone (e.g., pyridinyloxy protons at δ 8.1–8.3 ppm, dihydrothiazole NH at δ 5.5–6.0 ppm) .
- HPLC : Purity assessment (>95% by reverse-phase C18 column, mobile phase: acetonitrile/water) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 342.12) .
Q. What are the primary challenges in crystallizing this compound for X-ray diffraction studies?
- Methodology : Slow vapor diffusion using mixed solvents (e.g., dichloromethane/hexane) is recommended. Challenges include low solubility in polar solvents and potential twinning due to flexible pyridinyloxy group. SHELXL refinement with anisotropic displacement parameters improves resolution .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic inhibition assays.
- Structural Biology : Co-crystallization with putative targets (e.g., kinases) to confirm binding modes .
- Data Normalization : Account for assay-specific variables (e.g., ATP concentration in kinase assays) .
Q. What computational strategies predict the compound’s interaction with biological targets like mTOR or kinases?
- Methodology :
- Docking Studies : Use AutoDock Vina with crystal structures of mTOR (PDB: 4JSV) to map hydrogen bonds between the dihydrothiazole NH and kinase hinge region .
- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (AMBER force field) .
- SAR Analysis : Compare with analogs (e.g., benzothiazole derivatives) to identify critical substituents for activity .
Q. How should researchers design experiments to investigate metabolic stability or toxicity in preclinical models?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS/MS. Key metabolites often result from oxidation of the dihydrothiazole ring .
- Toxicity Screening : Use zebrafish embryos for acute toxicity (LC₅₀ determination) and genotoxicity assays (Ames test) .
Data Contradiction Analysis
Q. Conflicting IC₅₀ values reported in kinase inhibition assays: How to address variability?
- Root Causes :
- Assay Conditions : Differences in ATP concentrations (e.g., 1 mM vs. 10 µM) significantly impact IC₅₀ .
- Compound Solubility : Precipitation in aqueous buffer reduces effective concentration. Use DMSO stocks ≤0.1% to avoid artifacts .
- Resolution : Standardize protocols (e.g., ATP at Km concentration) and validate solubility via dynamic light scattering (DLS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
